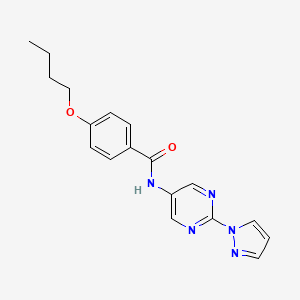

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-butoxybenzamide

Description

Properties

IUPAC Name |

4-butoxy-N-(2-pyrazol-1-ylpyrimidin-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-2-3-11-25-16-7-5-14(6-8-16)17(24)22-15-12-19-18(20-13-15)23-10-4-9-21-23/h4-10,12-13H,2-3,11H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGPKGZJPUKREQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-butoxybenzamide typically involves multi-step reactions. One common method includes the formation of the pyrazole ring followed by the construction of the pyrimidine ring. The final step involves the coupling of these rings with a butoxybenzamide moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound, involving reagents such as halides or amines.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-butoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: In medicine, the compound’s potential therapeutic effects are of interest. It may be investigated for its efficacy in treating various diseases, including cancer, due to its ability to interact with specific molecular targets.

Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-butoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

| Compound Name | Substituents on Pyrimidine Core | Notable Functional Groups |

|---|---|---|

| N-(2-(1H-Pyrazol-1-yl)pyrimidin-5-yl)-4-butoxybenzamide (Target) | - 2-position: Pyrazole - 5-position: 4-butoxybenzamide |

Butoxy (lipophilic), pyrazole (hydrogen bonding) |

| N-(2-(3-Cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)benzamide | - 2-position: Quinoline-amino - 5-position: Benzamide |

Cyano (electron-withdrawing), tetrahydrofuran-oxy |

| N-(2-(3-Cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)-4-(dimethylamino)benzamide | - 2-position: Quinoline-amino - 5-position: 4-(dimethylamino)benzamide |

Dimethylamino (basic, polar), tetrahydrofuran-oxy |

| N-(3-cyano-4-(5-(phénylsulfonamido)pyrimidin-2-ylamino)-7-(tétrahydrofuran-3-yloxy)quinolin-6-yl)-2-(pipéridin-4-ylidène)acétamide | - 2-position: Sulfonamido - 5-position: Acetamide |

Sulfonamido (hydrogen bonding), piperidinylidene |

Key Observations:

Substituent Diversity: The target compound employs a pyrazole group at the 2-position, which is less sterically demanding than the quinoline-amino or sulfonamido groups in patent compounds. This may enhance binding flexibility in enzyme active sites. The 4-butoxybenzamide group in the target contrasts with the 4-(dimethylamino)benzamide or unsubstituted benzamide in others. The butoxy group increases lipophilicity (logP ~3.5 estimated), favoring passive diffusion, while dimethylamino introduces polarity (logP ~2.1) .

Functional Group Impact: Cyano groups in patent compounds (e.g., 3-cyanoquinoline derivatives) may enhance binding affinity through dipole interactions or covalent modulation of targets. Tetrahydrofuran-oxy substituents improve solubility and metabolic stability compared to purely aliphatic chains like butoxy.

The target’s pyrazole group is common in JAK/STAT or CDK inhibitors, though specific target data are unavailable .

Hypothesized Pharmacokinetic and Pharmacodynamic Profiles

- Lipophilicity : The target’s butoxy group may confer higher tissue penetration but shorter half-life due to CYP-mediated oxidation.

- Solubility: Patent compounds with tetrahydrofuran-oxy or dimethylamino groups likely exhibit better aqueous solubility (>50 µM) than the butoxy variant (<20 µM estimated).

- Metabolic Stability : Piperidine and tetrahydrofuran moieties in patent compounds could reduce first-pass metabolism compared to the target’s aliphatic chain.

Biological Activity

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-butoxybenzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a pyrimidine structure, linked to a butoxybenzamide moiety. This combination is significant as both pyrazole and pyrimidine derivatives are known for their diverse pharmacological properties.

| Property | Value |

|---|---|

| IUPAC Name | 4-butoxy-N-(2-pyrazol-1-ylpyrimidin-5-yl)benzamide |

| Molecular Formula | C18H19N5O2 |

| Molecular Weight | 337.37 g/mol |

| CAS Number | 1421490-38-1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways crucial for therapeutic effects.

Biological Activities

Research indicates that compounds with similar structures exhibit a broad spectrum of biological activities, including:

- Anti-inflammatory Effects : Pyrazole derivatives have been associated with anti-inflammatory properties, making them potential candidates for treating conditions like arthritis .

- Anticancer Activity : Studies suggest that the compound may inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis .

- Neuroprotective Effects : Some pyrazole derivatives have shown promise in protecting neuronal cells from damage, indicating potential applications in neurodegenerative diseases .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound:

- A study published in PubMed highlighted the synthesis of pyrazole derivatives and their evaluation against various biological agents, demonstrating significant activity against cancer cell lines .

- Another research article detailed the compound's interaction with G protein-gated inwardly rectifying potassium channels (GIRK), suggesting its role as a modulator in neuronal signaling pathways .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with other similar compounds:

| Compound Name | Biological Activity |

|---|---|

| N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-((6-methylpyridazin-3-yl)oxy)benzamide | Anticancer, anti-inflammatory |

| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Enzyme inhibition |

This comparison illustrates that while many compounds exhibit similar activities, the specific combination of functional groups in this compound may confer distinct biological properties.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-butoxybenzamide, and how can reaction yields be optimized?

Answer:

The synthesis typically involves coupling a pyrimidin-5-amine derivative with a 4-butoxybenzoyl chloride intermediate. Key steps include:

- Pyrimidine functionalization: Introduce the pyrazole moiety via nucleophilic substitution at the pyrimidine C2 position using 1H-pyrazole under reflux with a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) .

- Amide bond formation: React the resulting pyrimidin-5-amine with 4-butoxybenzoyl chloride in the presence of a coupling agent (e.g., HATU or DCC) and a catalyst (e.g., DMAP) in dichloromethane at 0–25°C .

- Yield optimization: Adjust catalyst equivalents (e.g., 0.1 eq vs. 0.05 eq) and reaction time. For example, increasing catalyst loading from 0.05 eq to 0.1 eq improved yields from 40% to 51% in analogous pyrimidine derivatives . Post-synthesis purification via HPLC (≥95% purity) is critical .

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm substituent positions and coupling patterns. For example, pyrazole protons typically appear as doublets near δ 7.5–8.5 ppm, while butoxy groups show characteristic triplet signals at δ 0.9–1.2 ppm (CH₃) and δ 3.4–3.8 ppm (OCH₂) .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₀N₄O₂: 332.16 g/mol).

- X-ray Crystallography: For absolute configuration, refine data using SHELX programs (e.g., SHELXL for small-molecule refinement). SHELXTL (Bruker AXS) is widely validated for resolving torsion angles and bond lengths in heterocycles .

- HPLC: Monitor purity with a C18 column, UV detection at 254 nm, and a buffer system (e.g., ammonium acetate, pH 6.5) .

Advanced: How can researchers design experiments to evaluate this compound’s biological activity against kinase targets?

Answer:

- Kinase inhibition assays: Use recombinant kinases (e.g., EGFR, VEGFR) in ADP-Glo™ assays. Pre-incubate the compound (1–100 µM) with kinase and ATP, then quantify residual ATP via luminescence .

- Cellular assays: Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC₅₀ values with controls like lapatinib derivatives .

- Data validation: Address false positives via counter-screens (e.g., Luciferase-based cytotoxicity assays) and orthogonal methods like Western blotting for phospho-kinase suppression .

Advanced: How can structure-activity relationship (SAR) studies be conducted to optimize pyrimidine-based analogs for enhanced solubility and target affinity?

Answer:

- Modify substituents: Replace the butoxy group with smaller alkoxy chains (e.g., methoxy) or polar groups (e.g., morpholine) to improve aqueous solubility. For example, morpholine-substituted pyrimidines showed 3-fold higher solubility in PBS (pH 7.4) .

- Pyrazole substitution: Introduce electron-withdrawing groups (e.g., CF₃) at the pyrazole C3/C5 positions to enhance kinase binding via hydrophobic interactions .

- Computational modeling: Use docking software (e.g., AutoDock Vina) to predict binding poses in kinase active sites. Validate with molecular dynamics simulations (e.g., GROMACS) .

Advanced: How should researchers resolve contradictions between in vitro potency and in vivo pharmacokinetic (PK) data?

Answer:

- Solubility-Permeability trade-off: If in vitro potency is high but in vivo exposure is low, assess solubility in biorelevant media (e.g., FaSSIF/FeSSIF) and permeability via Caco-2 assays. Modify logP (e.g., <3) by introducing ionizable groups .

- Metabolic stability: Conduct microsomal stability assays (human/rat liver microsomes). If rapid clearance is observed, block metabolic hot spots (e.g., deuterate labile C-H bonds) .

- Formulation strategies: Use nanoemulsions or cyclodextrin complexes to enhance bioavailability for poorly soluble analogs .

Advanced: What computational approaches are recommended for predicting off-target effects or toxicity?

Answer:

- Pharmacophore screening: Use PubChem’s BioActivity data to identify structural alerts for hERG inhibition or CYP450 interactions. For example, pyrimidine derivatives with basic amines may bind hERG .

- Machine learning models: Apply DeepTox or ProTox-II to predict hepatotoxicity and mutagenicity. Validate predictions with Ames tests .

- Docking to off-targets: Screen against databases like ChEMBL for unintended kinase/GPCR targets. Prioritize in vitro testing for high-score off-targets .

Advanced: How can in vivo efficacy studies be designed to validate therapeutic potential in disease models?

Answer:

- Animal models: Use xenograft models (e.g., HCT-116 colorectal tumors in nude mice) with oral dosing (10–50 mg/kg/day). Monitor tumor volume via caliper measurements and confirm target engagement via immunohistochemistry .

- PK/PD integration: Collect plasma/tissue samples at 0, 1, 4, 8, 24 h post-dose. Correlate compound levels (LC-MS/MS) with biomarker modulation (e.g., plasma VEGF levels) .

- Toxicity endpoints: Assess body weight, organ histopathology, and serum ALT/AST to rule out hepatotoxicity .

Basic: What crystallographic strategies ensure accurate resolution of this compound’s 3D structure?

Answer:

- Data collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data. Mount crystals in Paratone-N oil to prevent decay .

- Refinement: Apply SHELXL with restraints for flexible groups (e.g., butoxy chain). Validate with R-factors (R₁ < 5% for I > 2σ(I)) and Hirshfeld surface analysis for intermolecular interactions .

- Twinned data: For merohedral twinning, use SHELXD for structure solution and refine with TWIN/BASF instructions in SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.